CP-5609
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Overview
Description
CP-5609 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridinium core with multiple functional groups, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are chosen based on the desired functional groups and the pyridinium core. Common synthetic routes may include:
Formation of the Pyridinium Core: This step involves the synthesis of the pyridinium ring, often through cyclization reactions.
Functional Group Addition: Subsequent steps involve the addition of various functional groups such as amino, oxo, carboxy, and hydroxy groups. These steps may require specific reagents and catalysts to achieve the desired transformations.
Final Assembly: The final step involves the coupling of the pyridinium core with other complex molecules, such as imidazo-thiazolyl groups, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino and hydroxy groups can be oxidized to form corresponding oxo and carboxy derivatives.
Reduction: The oxo groups can be reduced to form alcohols or amines.
Substitution: Functional groups on the pyridinium ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme activities or as a ligand to investigate receptor interactions.
Medicine
Potential medical applications include its use as a drug candidate for targeting specific biological pathways. Its unique structure may allow for selective binding to target proteins or enzymes.
Industry
In industrial applications, this compound may be used as a catalyst or as a component in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyridinium core and functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- CP-5609
- This compound
Uniqueness
This compound’s uniqueness lies in its complex structure, which allows for diverse chemical modifications and applications. Its combination of functional groups and the pyridinium core makes it distinct from other similar compounds.
Properties
CAS No. |
432038-96-5 |
---|---|
Molecular Formula |
C23H21N5O6S |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
(4S,5R,6S)-3-[7-[1-(2-amino-2-oxoethyl)pyridin-1-ium-3-carbonyl]imidazo[5,1-b][1,3]thiazol-2-yl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C23H21N5O6S/c1-10-15(19(23(33)34)28-18(10)16(11(2)29)21(28)32)13-7-27-9-25-17(22(27)35-13)20(31)12-4-3-5-26(6-12)8-14(24)30/h3-7,9-11,16,18,29H,8H2,1-2H3,(H2-,24,30,33,34)/t10-,11+,16+,18+/m0/s1 |
InChI Key |
LZKPUSJSJVEXAW-WDXSGGTDSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1C3=CN4C=NC(=C4S3)C(=O)C5=C[N+](=CC=C5)CC(=O)N)C(=O)[O-])[C@@H](C)O |
SMILES |
CC1C2C(C(=O)N2C(=C1C3=CN4C=NC(=C4S3)C(=O)C5=C[N+](=CC=C5)CC(=O)N)C(=O)[O-])C(C)O |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1C3=CN4C=NC(=C4S3)C(=O)C5=C[N+](=CC=C5)CC(=O)N)C(=O)[O-])C(C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP-5609; CP 5609; CP5609; ME-1036; ME 1036; ME1036; UNII-33501R83O2. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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